molecular formula C15H8F4N2OS B2841453 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 868368-66-5

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2841453
CAS RN: 868368-66-5
M. Wt: 340.3
InChI Key: HPVIVTLQIIWNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes.

Mechanism of Action

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide inhibits glutamate transporters by binding to the substrate binding site of the transporter protein. This prevents the uptake of glutamate into the cells and leads to an increase in extracellular glutamate levels. This can have both beneficial and detrimental effects on neuronal function depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on neuronal function. It can modulate the release of glutamate and other neurotransmitters, alter synaptic plasticity, and affect neuronal excitability. These effects can have both beneficial and detrimental effects on neuronal function depending on the context.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of these transporters in various physiological and pathological processes. However, it also has some limitations. It can be toxic to cells at high concentrations and can have off-target effects on other proteins.

Future Directions

There are several future directions for research on N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the role of glutamate transporters in various neurological disorders and the development of novel therapies targeting these transporters. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could be a promising avenue for future research.

Synthesis Methods

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can be synthesized using a multistep synthetic route involving the reaction of 4-fluoro-1,3-benzothiazole with trifluoromethylbenzoyl chloride, followed by coupling with 4-aminobenzoic acid and subsequent purification steps.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been found to be a potent inhibitor of glutamate transporters and can modulate the release of glutamate, which is an important neurotransmitter in the brain.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F4N2OS/c16-10-5-2-6-11-12(10)20-14(23-11)21-13(22)8-3-1-4-9(7-8)15(17,18)19/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVIVTLQIIWNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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